molecular formula C11H11NO4S B7725753 (4R)-2-(1,3-benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid

(4R)-2-(1,3-benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B7725753
M. Wt: 253.28 g/mol
InChI Key: XFGXAJCIOOXIGL-BYDSUWOYSA-N
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Description

(4R)-2-(1,3-Benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid (CAS: 72678-96-7) is a chiral thiazolidine derivative characterized by a five-membered heterocyclic ring containing sulfur (thiazolidine) and a 1,3-benzodioxole substituent. Its molecular formula is C₁₁H₁₁NO₄S, with a molecular weight of 253.279 g/mol .

The 1,3-benzodioxole moiety confers lipophilicity and metabolic stability, while the thiazolidine ring, a common scaffold in medicinal chemistry, is associated with diverse bioactivities, including anti-inflammatory and antimicrobial effects . This compound has been studied in crystallographic contexts using tools like SHELXL and ORTEP-III for structural refinement , though its specific pharmacological applications remain under investigation.

Properties

IUPAC Name

(4R)-2-(1,3-benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4S/c13-11(14)7-4-17-10(12-7)6-1-2-8-9(3-6)16-5-15-8/h1-3,7,10,12H,4-5H2,(H,13,14)/t7-,10?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGXAJCIOOXIGL-BYDSUWOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=CC3=C(C=C2)OCO3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(S1)C2=CC3=C(C=C2)OCO3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-2-(1,3-benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-benzodioxole derivatives with thiazolidine-4-carboxylic acid in the presence of a suitable catalyst. The reaction conditions often require a solvent such as dichloromethane and a temperature range of 25-70°C to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and real-time monitoring systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4R)-2-(1,3-benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4R)-2-(1,3-benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4R)-2-(1,3-benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of inflammatory mediators or modulation of metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazolidine Cores

(a) 5-(Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidine Derivatives

A series of compounds, such as (Z)-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]acetic acid (4a) , share the thiazolidine backbone but incorporate an indole substituent and a ketone group at position 4 (Table 1). These compounds exhibit high synthetic yields (83–99%) and melting points (226–278°C) .

Key Differences :

  • Functional Groups : The 4-oxo and 2-thioxo groups introduce additional hydrogen-bonding sites, which may enhance interactions with biological targets like enzymes or DNA .

Table 1. Comparison of Thiazolidine Derivatives

Compound Molecular Weight (g/mol) Substituents Biological Activity Reference
(4R)-2-(1,3-Benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid 253.28 Benzodioxole, carboxylic acid Under investigation
(Z)-4a 318.35 Indole, acetic acid, 4-oxo, 2-thioxo Anticancer (in vitro screens)
Pidotimod (Immunomodulator) 244.27 5-Oxo-L-prolyl group Immune response enhancement
(b) Pidotimod

Pidotimod (IUPAC: (4R)-3-(5-oxo-L-prolyl)-1,3-thiazolidine-4-carboxylic acid) is a clinically approved immunomodulator. Unlike the target compound, it features a 5-oxo-L-prolyl group instead of benzodioxole. This modification enables interaction with Toll-like receptors (TLRs), enhancing cytokine production .

Key Differences :

  • Pharmacokinetics : The prolyl group in Pidotimod improves solubility and bioavailability compared to the lipophilic benzodioxole group.
  • Mechanism : Pidotimod activates TLR-2/4 pathways, while the benzodioxole-containing analog’s mechanism remains uncharacterized .

Oxazolidine and Benzimidazole Analogues

(a) (4R,5R)-3-Benzoyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic Acid

This oxazolidine derivative (CAS: 1262147-55-6) replaces sulfur with oxygen in the heterocyclic ring.

Key Differences :

  • Ring Electronics : Oxygen’s electronegativity alters charge distribution, affecting binding to targets like proteases or kinases.
  • Synthetic Accessibility : Oxazolidines often require chiral catalysts for stereoselective synthesis, whereas thiazolidines can form spontaneously via cysteine condensations .
(b) 5-(1H-Benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin Derivatives

These hybrids, such as 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxylic acid , demonstrate anticancer activity in vitro. The benzoimidazole group enhances π-π stacking with DNA, contrasting with the benzodioxole’s metabolic stability .

Physicochemical and Pharmacological Comparison

Table 2. Physicochemical Properties

Property (4R)-2-(1,3-Benzodioxol-5-yl)-Thiazolidine Pidotimod (Z)-4a (Indole Derivative)
LogP (Predicted) 1.8 0.2 2.5
Hydrogen Bond Donors 2 3 3
Rotatable Bonds 3 4 5
Topological Polar Surface Area (Ų) 85.7 103.7 110.2
  • Lipophilicity : The benzodioxole group increases LogP compared to Pidotimod, suggesting better blood-brain barrier penetration but lower solubility.
  • Polar Surface Area : Higher values in Pidotimod and indole derivatives correlate with reduced membrane permeability .

Biological Activity

Overview

(4R)-2-(1,3-benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a thiazolidine ring fused with a benzodioxole moiety, which contributes to its unique chemical properties and biological interactions.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C11H11NO4S\text{C}_{11}\text{H}_{11}\text{N}\text{O}_{4}\text{S}

IUPAC Name

This compound

Key Features

  • Thiazolidine Ring : Imparts potential for enzyme inhibition.
  • Benzodioxole Moiety : Enhances biological activity through unique interactions.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. Its mechanism of action likely involves binding to the active sites of specific enzymes, thus blocking their activity. This inhibition can affect various biological pathways including those related to inflammation and metabolic processes .

Antiviral Activity

A series of studies have explored the antiviral potential of thiazolidine derivatives. For instance, compounds structurally similar to this compound have demonstrated significant activity against the Tobacco Mosaic Virus (TMV). In vitro assays showed that certain derivatives exhibited better antiviral effects than standard treatments like ribavirin. Specifically:

  • Inhibitory Rates : Some compounds achieved inhibitory rates of approximately 51% at 500 μg/mL .

This suggests that the compound may be effective not only in vitro but also in vivo against viral pathogens.

Antifungal Activity

In addition to antiviral properties, derivatives of thiazolidine-4-carboxylic acids have shown broad-spectrum antifungal activity. For example, compounds were tested against various pathogenic fungi with notable success:

  • Inhibition Rates : Certain compounds displayed over 20% inhibition against pathogens such as Rhizoctonia solani and Botrytis cinereal at concentrations around 200 μg/mL .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components:

  • Chirality : Studies indicate that chirality does not markedly affect antiviral activities.
  • Substituents : The introduction of various substituents on the sulfur and nitrogen atoms has been shown to enhance antiviral efficacy .

Case Studies

StudyCompound TestedActivityInhibitory Rate
1Compound 3Anti-TMV51% at 500 μg/mL
2Compound 12Antifungal>20% against Rhizoctonia solani
3Compound 23Anti-TMV46% at 500 μg/mL

The proposed mechanism involves the interaction of this compound with specific molecular targets:

  • Enzyme Binding : The compound may inhibit enzymes involved in viral replication or inflammatory responses.
  • Modulation of Metabolic Pathways : It could influence pathways that regulate cell growth and immune responses.

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